molecular formula C12H19N3O B14400086 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide CAS No. 89568-78-5

2-(2,2-Diethylhydrazinyl)-N-methylbenzamide

Cat. No.: B14400086
CAS No.: 89568-78-5
M. Wt: 221.30 g/mol
InChI Key: APWZWHKTWDOMIE-UHFFFAOYSA-N
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Description

2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is a chemical compound with a unique structure that includes a hydrazine derivative and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide typically involves the reaction of N-methylbenzamide with 2,2-diethylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethylhydrazinyl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction could produce simpler amines .

Scientific Research Applications

2-(2,2-Diethylhydrazinyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Diethylhydrazinyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, affecting their function. This interaction can lead to changes in cellular processes, enzyme activity, and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Diethylhydrazinyl)-N-methylbenzamide is unique due to its specific structure, which combines a hydrazine derivative with a benzamide group.

Properties

CAS No.

89568-78-5

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

2-(2,2-diethylhydrazinyl)-N-methylbenzamide

InChI

InChI=1S/C12H19N3O/c1-4-15(5-2)14-11-9-7-6-8-10(11)12(16)13-3/h6-9,14H,4-5H2,1-3H3,(H,13,16)

InChI Key

APWZWHKTWDOMIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)NC1=CC=CC=C1C(=O)NC

Origin of Product

United States

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